4-(Morpholinomethyl)benzophenone
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Overview
Description
Synthesis Analysis
The synthesis of benzophenone derivatives, such as 4-(Morpholinomethyl)benzophenone, can be achieved through various methods. One common method is the Friedel-Crafts alkylation or acylation . Another method involves the use of organometallic routes, such as the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol and subsequent oxidation with MnO2 to the ketone .Molecular Structure Analysis
The InChI code for this compound is 1S/C18H19NO2/c20-18(16-4-2-1-3-5-16)17-8-6-15(7-9-17)14-19-10-12-21-13-11-19/h1-9H,10-14H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Antiproliferative Activity
Al-Ghorbani et al. (2017) synthesized novel 4-benzyl-morpholine-2-carboxylic acid derivatives from 4-(morpholinomethyl)benzophenone and evaluated their antiproliferative activity against various types of neoplastic cells. Their study found that specific structural modifications on the benzophenone ring significantly enhance anti-mitogenic activity, suggesting potential applications in cancer therapy (Al-Ghorbani et al., 2017).
Photochemistry in Biological and Material Science
Dormán et al. (2016) discussed the broad applications of benzophenone photochemistry in biological chemistry, bioorganic chemistry, and material science. Benzophenone photophores have unique photochemical properties, useful for binding site mapping, proteome profiling, bioconjugation, and surface grafting, highlighting their versatile role in scientific research (Dormán et al., 2016).
UV Absorption and Environmental Impact
Zucchi et al. (2011) investigated the effects of benzophenone-4, a related compound, on hormonal pathways in zebrafish, pointing to its potential environmental impact. Their findings are relevant for assessing the ecological implications of benzophenone derivatives, including this compound (Zucchi et al., 2011).
Antitumor Properties
Kumazawa et al. (1997) synthesized benzophenone derivatives, including morpholino and thiomorpholino benzophenones, demonstrating their potent cytotoxic and antitumor activities. This suggests the potential of this compound derivatives in developing new cancer treatments (Kumazawa et al., 1997).
Photoprobes for Biochemical Applications
Prestwich et al. (1997) highlighted the use of benzophenone photoprobes in biochemical research. They emphasized their efficiency in studying protein-ligand interactions, offering insights into the potential applications of this compound in understanding complex biological processes (Prestwich et al., 1997).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Properties
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(16-4-2-1-3-5-16)17-8-6-15(7-9-17)14-19-10-12-21-13-11-19/h1-9H,10-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYXSAVQMSZYEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642614 |
Source
|
Record name | {4-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
789427-08-3 |
Source
|
Record name | {4-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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